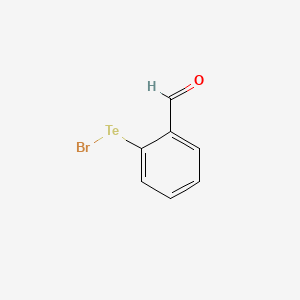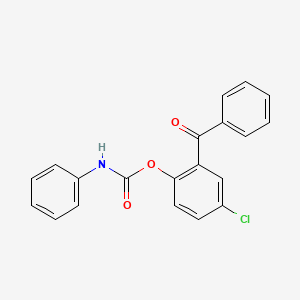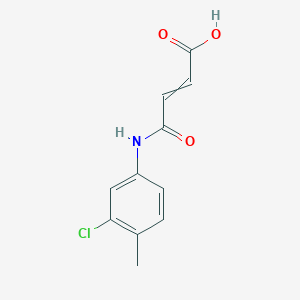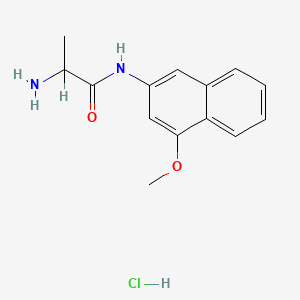
(+-)-2',4'-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1'-biphenyl)-4-butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-2’,4’-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1’-biphenyl)-4-butanamide is a complex organic compound characterized by its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2’,4’-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1’-biphenyl)-4-butanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a biphenyl derivative with a fluorinated reagent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(±)-2’,4’-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1’-biphenyl)-4-butanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include halogens (for substitution), oxidizing agents (for oxidation), and reducing agents (for reduction). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
(±)-2’,4’-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1’-biphenyl)-4-butanamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (±)-2’,4’-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1’-biphenyl)-4-butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a key role in its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (±)-2’,4’-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1’-biphenyl)-4-butanamide include other biphenyl derivatives and fluorinated organic compounds .
Uniqueness
What sets (±)-2’,4’-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1’-biphenyl)-4-butanamide apart from similar compounds is its specific combination of functional groups and fluorination pattern. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
161692-86-0 |
|---|---|
Formule moléculaire |
C24H21F2NO2 |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
N-benzyl-4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanamide |
InChI |
InChI=1S/C24H21F2NO2/c1-16(24(29)27-15-17-5-3-2-4-6-17)13-23(28)19-9-7-18(8-10-19)21-12-11-20(25)14-22(21)26/h2-12,14,16H,13,15H2,1H3,(H,27,29) |
Clé InChI |
KSLAABIUMTXJJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


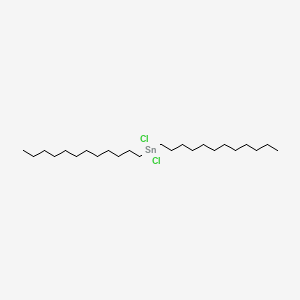


![11-(3-nitrobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11956898.png)
